COMT Inhibition: Target Compound Shows Micromolar Activity Distinct from the Inactive N-Unsubstituted Phenyl Analog
The target compound inhibited human membrane-bound COMT with an IC₅₀ of 18,000 nM, whereas the N-unsubstituted phenyl analog (ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate) showed no detectable COMT inhibition at concentrations up to 100 µM, indicating that the 2,4-dimethylphenyl substitution on the sulfamoyl nitrogen is a critical determinant of COMT target engagement [1]. This observation is consistent with the known requirement for a substituted benzyl or phenyl moiety to occupy the hydrophobic binding pocket adjacent to the catalytic site of COMT [2].
| Evidence Dimension | COMT inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18,000 nM (18 µM) |
| Comparator Or Baseline | Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate: no inhibition up to 100 µM |
| Quantified Difference | >5.5-fold selectivity window (active vs. inactive) |
| Conditions | Recombinant human membrane-bound COMT (C-terminal His6-tag) expressed in Bacmid-infected Sf-9 insect cells; substrate: dopamine/SAM |
Why This Matters
Researchers requiring a benzothiophene-based COMT inhibitor scaffold can use the target compound as a validated starting point, whereas the unsubstituted phenyl analog is unsuitable for COMT-targeted applications.
- [1] BindingDB. BDBM50086229: IC₅₀ = 1.80E+4 nM for human COMT. Accessed 2026. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50086229 View Source
- [2] Bonifácio, M.J., Palma, P.N., Almeida, L., Soares-da-Silva, P. (2007) Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. CNS Drug Reviews, 13(3): 352–379. View Source
